molecular formula C7H5NO2S B13203089 6-Sulfanyl-2,3-dihydro-1,3-benzoxazol-2-one

6-Sulfanyl-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B13203089
M. Wt: 167.19 g/mol
InChI Key: UXLKVBHYQPWICV-UHFFFAOYSA-N
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Description

6-Sulfanyl-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound with the molecular formula C7H5NO2S. It is a derivative of benzoxazole, characterized by the presence of a sulfanyl group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Sulfanyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves the reaction of 2-aminophenol with carbon disulfide under basic conditions, followed by cyclization. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow processes and the use of industrial reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-Sulfanyl-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Sulfanyl-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 6-Sulfanyl-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with biological molecules, potentially inhibiting enzymes or interacting with proteins. The benzoxazole ring can also participate in π-π interactions with aromatic amino acids in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Sulfanyl-2,3-dihydro-1,3-benzoxazol-2-one is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to other benzoxazole derivatives .

Properties

Molecular Formula

C7H5NO2S

Molecular Weight

167.19 g/mol

IUPAC Name

6-sulfanyl-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C7H5NO2S/c9-7-8-5-2-1-4(11)3-6(5)10-7/h1-3,11H,(H,8,9)

InChI Key

UXLKVBHYQPWICV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S)OC(=O)N2

Origin of Product

United States

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